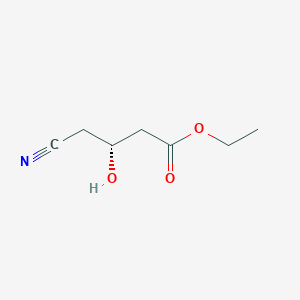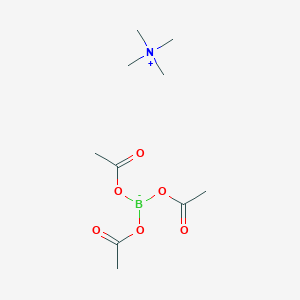
2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves specific methods such as LC-MS for determining the presence and purity of such compounds within a mixture. For instance, a study developed and validated a sensitive LC-MS method for determining the presence of similar compounds in Efavirenz bulk form, highlighting the precision of modern analytical techniques in synthesizing and analyzing complex molecules (Devanna, Mabbu, & Sumathi, 2021). Additionally, the regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols has been applied in the synthesis of unsymmetrically substituted alpha-arylnaphthalenes, demonstrating the versatility of synthetic approaches in creating complex structures (Nishii et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and NMR spectroscopy. For example, compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives have been analyzed to understand the keto-amine tautomeric form and intramolecular hydrogen bonding, shedding light on the structural aspects of similar complex molecules (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules can be explored through various reactions, including hydrolytic cleavage and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol through hydrolytic cleavage and its conversion into 4H-1,4-benzothiazines showcases the compound's reactivity and the potential for creating a variety of derivatives (Thomas, Gupta, & Gupta, 2003).
Applications De Recherche Scientifique
Analytical Method Development
A study by Devanna, Mabbu, and Sumathi (2021) developed a sensitive, specific, accurate, and precise LC-MS method for the determination of p-Chloroaniline and a compound structurally similar to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol in Efavirenz bulk form. The method effectively separated and determined these compounds, crucial in the quality control of pharmaceuticals (Devanna, Mabbu, & Sumathi, 2021).
Biocatalysis and Novel Product Formation
Husain et al. (2009) explored the biocatalytic resolution of an Efavirenz intermediate structurally similar to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol. The study highlighted the formation of an unexpected novel benzoxazine derivative, showing the potential for discovering new therapeutic compounds through biocatalysis (Husain et al., 2009).
Synthetic Chemistry and Compound Formation
Thomas, Gupta, and Gupta (2003) detailed the synthesis of a compound closely related to 2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol. The process involved a sequence of reactions leading to the formation of 4H-1,4-benzothiazines and their sulfones, demonstrating the compound's role in synthesizing structurally complex and potentially biologically active molecules (Thomas, Gupta, & Gupta, 2003).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available information. As with any chemical, it should be handled with care, using appropriate personal protective equipment and following standard laboratory safety procedures. It’s also important to dispose of this compound properly to minimize its impact on the environment .
Orientations Futures
The future directions for research on this compound could include further investigation of its properties and potential applications. For example, researchers might study its interactions with various proteins to better understand its mechanism of action. They could also explore its potential uses in medicine, materials science, or other fields .
Propriétés
IUPAC Name |
2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUGFRERPPUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015716 |
Source


|
| Record name | 2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol | |
CAS RN |
168834-43-3 |
Source


|
| Record name | 2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

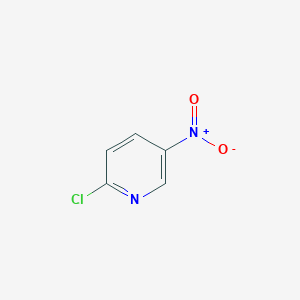
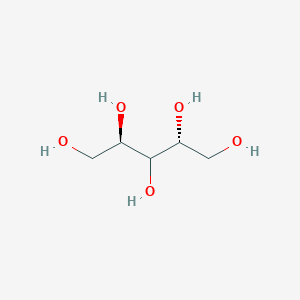

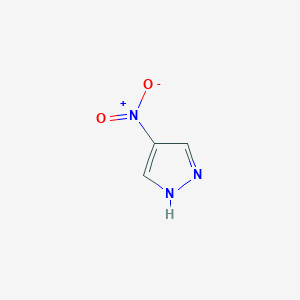




![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)


